molecular formula C23H23N5O3 B2889973 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine CAS No. 941876-40-0

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B2889973
CAS No.: 941876-40-0
M. Wt: 417.469
InChI Key: GZFAUBCKYGVLSS-UHFFFAOYSA-N
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Description

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is further connected to a pyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrimidine ring: This involves the condensation of appropriate amines with diketones or other suitable precursors.

    Coupling reactions: The benzo[d][1,3]dioxole and pyrimidine moieties are linked via a piperazine ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may bind to DNA or proteins, altering their function and thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-yl-methanone derivatives: These compounds share the benzo[d][1,3]dioxole core but differ in their substituents.

    Pyrimidine-based compounds: These include various pyrimidine derivatives with different functional groups attached.

Uniqueness

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of structural motifs, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16-13-21(25-18-5-3-2-4-6-18)26-23(24-16)28-11-9-27(10-12-28)22(29)17-7-8-19-20(14-17)31-15-30-19/h2-8,13-14H,9-12,15H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFAUBCKYGVLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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